![molecular formula C22H13Cl2F4N3O B3011083 3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 477711-65-2](/img/structure/B3011083.png)
3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine" is a complex molecule that likely exhibits a range of biological or chemical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, structures, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related pyrazole compounds involves various reagents and conditions. For instance, the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles can be achieved using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione under mild conditions, which suggests that similar mild oxidative conditions could potentially be applied to the synthesis of the target compound . Additionally, the use of 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid medium has been reported for the synthesis of 4-pyrazolyl 1,4-dihydropyridines, indicating that boronic acids could be useful in the synthesis of pyrazole-containing compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex, with various substituents influencing the overall geometry. For example, a related compound, 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, exhibits significant dihedral angles between the pyrazole ring and the attached phenyl, pyridine, and trichlorophenyl rings . This suggests that the target compound may also have a non-planar structure with multiple dihedral angles contributing to its three-dimensional conformation.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from the reactions of similar compounds. For instance, the synthesis of a key intermediate of herbicides involved the oxidation of a pyrazole derivative followed by hydrolysis . This indicates that the target compound may also undergo oxidation and hydrolysis reactions, which could be relevant for its potential applications as a herbicide or in other industrial processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. The chromeno[2,3-b]pyridine derivative discussed in one of the papers has been characterized by various spectroscopic techniques and its ADME properties were assessed . This suggests that similar analytical methods could be applied to the target compound to determine its physical and chemical properties, including its potential biological activity.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Kinase Inhibition
Compounds with tri- and tetra-substituted imidazole scaffolds, similar in structure to the complex molecule , have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These inhibitors show high binding selectivity and potency by occupying the ATP binding pocket of the kinase, suggesting potential applications in anti-inflammatory drug development (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Cytochrome P450 Isoform Inhibition
Research on the selectivity of chemical inhibitors for various Cytochrome P450 (CYP) isoforms has shown that specific structural features can significantly influence the inhibitory activity against different CYP isoforms. This has implications for the metabolism of drugs, including those structurally related to the molecule , and for predicting drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Optoelectronic Material Applications
Quinazolines and pyrimidines, which share structural similarities with the molecule , have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their broad spectrum of biological activities and luminescent properties. This suggests potential applications of similar compounds in the development of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Spin Crossover Active Complexes
Iron(II) complexes with pyrazole-pyridine/pyrazine ligands, similar to the complex molecule , have been studied for their spin crossover (SCO) active properties. These complexes can transition between high-spin and low-spin states in response to various stimuli, making them of interest for applications in molecular switches and sensors (Olguín & Brooker, 2011).
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, structurally related to the compound , have been highlighted for their significant anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, especially at specific positions on the pyrazole nucleus, is associated with variations in the activity profile, indicating potential medicinal applications of such compounds (Kaur, Kumar, & Gupta, 2015).
Eigenschaften
IUPAC Name |
3-chloro-2-[3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F4N3O/c23-17-2-1-3-19(25)16(17)12-32-15-6-4-13(5-7-15)20-8-9-31(30-20)21-18(24)10-14(11-29-21)22(26,27)28/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTQMYHQPGCAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B3011001.png)
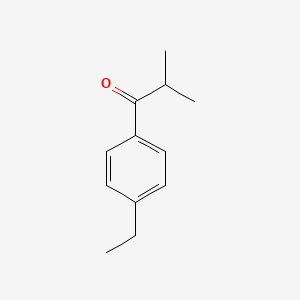
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3011004.png)
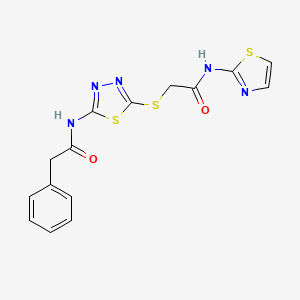
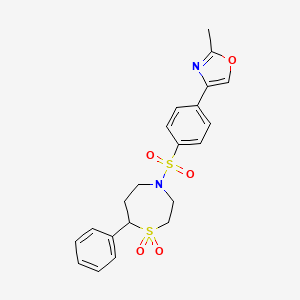
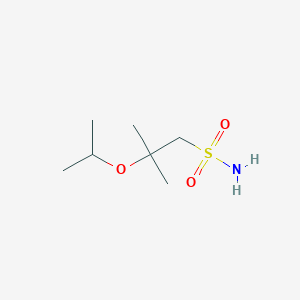
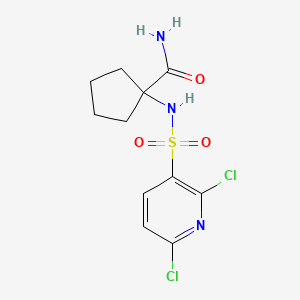
![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one](/img/structure/B3011015.png)
![2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3011016.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)
![4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3011018.png)
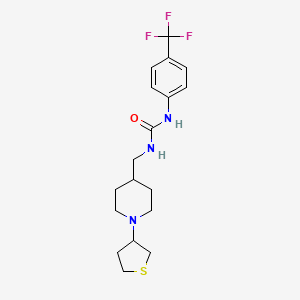
![(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one](/img/structure/B3011020.png)
![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)